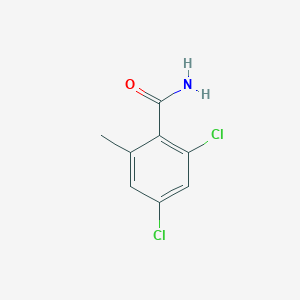

6-溴-2,2-二甲基-2,3-二氢-1H-茚满-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

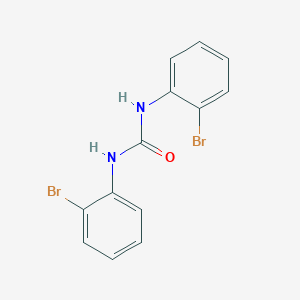

The synthesis of derivatives closely related to "6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one" involves bromination processes and the manipulation of methyl groups on benzene rings to affect the properties of biindenylidenedione derivatives. For instance, the synthesis of brominated biindenylidenediones from dimethyl-bi-1H-indene-diethyl-dihydroxy-diones showcases the complex chemical manipulations required to introduce bromo groups into the molecular structure, which significantly impacts the compound's photochromic and photomagnetic properties (Yong Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of brominated compounds similar to our compound of interest has been elucidated through crystallography, demonstrating variations in molecular arrangement and defectiveness compared with their precursors. For example, the analysis of single crystals of brominated biindenylidenediones reveals a defective tightness in molecular arrangement, highlighting the impact of bromination on the structural integrity and properties of these compounds (Yong Chen et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of "6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one" derivatives are influenced by the presence of bromo and methyl groups. These substitutions can significantly alter the compound's reactivity and interaction with other substances. Research on similar compounds has shown that such modifications can lead to enhanced photochromic and photomagnetic properties, indicative of the versatile chemical behavior of these brominated derivatives (Yong Chen et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are crucial for understanding the practical applications and handling of "6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one." While specific data on this compound were not found, studies on similar brominated organic compounds reveal that such modifications can significantly affect their solubility in various solvents, crystalline structure, and melting points, thereby influencing their applicability in different chemical contexts.

Chemical Properties Analysis

The chemical properties of "6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one" are defined by its functional groups and molecular structure. Bromination and the presence of dimethyl groups contribute to its reactivity, potentially offering unique interactions in chemical syntheses and applications. Similar compounds exhibit a range of reactions, including participation in photochromic and photomagnetic behaviors, underscoring the complex chemical nature of brominated indenones (Yong Chen et al., 2010).

科学研究应用

光致变色性质和分子结构

Chen 等人 (2010) 进行的研究深入探讨了由 6,6'-二甲基-[2,2'-联-1H-茚满]-3,3'-二乙基-3,3'-二羟基-1,1'-二酮合成的相关化合物的 photochromic 性质。观察到在这些化合物中用溴原子取代氢原子会显着影响它们的光致变色和光磁性质。该研究提供了对分子排列和紫外-可见吸收光谱的见解,表明在材料科学中的潜在应用,特别是对于在暴露于光线下变色的物质 (Chen 等,2010)。

合成和晶体结构分析

Saeed 等人 (2020) 合成了新的安替比林衍生物,并通过 X 射线分析探索了它们的晶体结构。他们专注于分子间相互作用以及氢键和 π 相互作用在分子结构稳定性中的作用。这项研究可能为具有特定结构和功能特性的新型化合物的合成和设计提供基础知识,这与制药和材料科学领域相关 (Saeed 等,2020)。

动力学和色烯衍生物的合成

Asheri 等人 (2016) 研究了 6-溴-2H-色烯-2,3-二甲酸二甲酯的合成、动力学和热力学。这种化合物因其在制药中的应用而具有重要意义,特别是作为抗癌药物。他们的研究为反应机理和动力学提供了有价值的见解,这对于药物化学中合成途径的开发和优化至关重要 (Asheri 等,2016)。

N-杂环卡宾和扩环反应

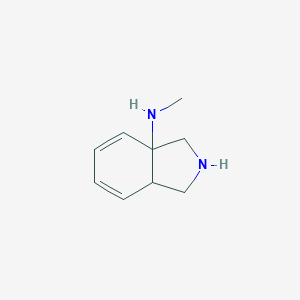

Schmidt 等人 (2008) 探索了 1,2-二甲基咪唑-3-羧酸盐的反应,形成 N-杂环卡宾,然后与 α-卤代酮(如 2-溴-2,3-二氢-1H-茚满-1-酮)反应。该反应通过扩环过程导致喹啉。该研究提供了对 N-杂环卡宾在合成化学中的反应性和应用的深刻理解,可能有助于合成药物和材料科学中的复杂分子结构 (Schmidt 等,2008)。

安全和危害

未来方向

The future directions for “6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the versatility of the nickel-catalyzed reductive cyclization method has been demonstrated in several short stereoselective syntheses of medically valuable compounds .

属性

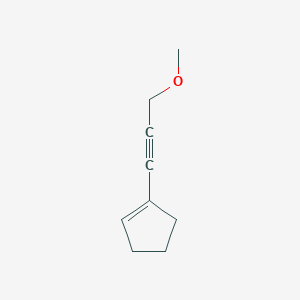

IUPAC Name |

6-bromo-2,2-dimethyl-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFZPAUIJLEEAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602236 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165730-10-9 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)

![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)

![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)

![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)